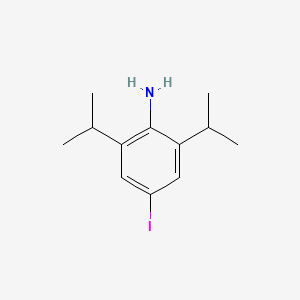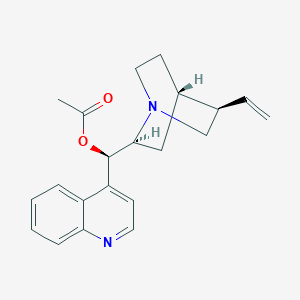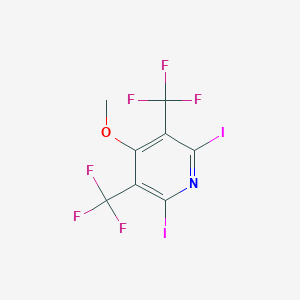![molecular formula C11H19NO2 B3321963 tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1403865-40-6](/img/structure/B3321963.png)
tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate
Descripción general
Descripción
Molecular Structure Analysis
This compound contains a total of 34 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 3 four-membered rings, and 1 (thio-) carbamate (aliphatic) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 197.27 g/mol.Aplicaciones Científicas De Investigación
Unique Chemical Properties and Synthesis Methods
The chemistry of bicyclo[1.1.1]pentanes, including tert-Butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate, is notable for its applications in synthetic organic chemistry. Bicyclo[1.1.1]pentanes are recognized for their bioisosteric properties, where they can mimic the physical or chemical properties of more common functional groups in medicinal chemistry, such as aromatic rings, tert-butyl groups, and alkynes. The compound's structure enables it to serve as a versatile intermediate in the synthesis of complex organic molecules.
Synthesis of 3-Alkylbicyclo[1.1.1]pentan-1-amines : Hughes et al. (2019) reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, highlighting the compound's role in streamlining the syntheses of important building blocks for pharmaceuticals Hughes, J., Scarlata, D. A., Chen, A. C., Burch, J., & Gleason, J. L. (2019). Organic Letters.
Bioisostere Applications : The bicyclo[1.1.1]pentane motif, part of the chemical structure of this compound, has been utilized as bioisosteres in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments, aiming to improve physicochemical properties. Ma et al. (2019) discussed the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, demonstrating the compound's potential in enhancing drug-like properties Ma, X., Sloman, D., Han, Y., & Bennett, D. J. (2019). Organic Letters.
Material Science and Advanced Applications
Research into this compound and related structures extends beyond synthetic organic chemistry into materials science, where the unique properties of bicyclo[1.1.1]pentane derivatives are explored for the development of new materials and technologies.
- Crystal Structure Analysis : Studies on the crystal structures of related carbamate derivatives have provided insights into the intermolecular interactions and stability of these compounds. For example, Baillargeon et al. (2017) analyzed the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, showcasing the role of hydrogen and halogen bonds, which could have implications for the design of molecular materials Baillargeon, P., Rahem, T., Caron-Duval, É., et al. (2017). Acta Crystallographica Section E.
Propiedades
IUPAC Name |
tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)12-11-5-10(4,6-11)7-11/h5-7H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKKZFMBPVZIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140881 | |
| Record name | Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403865-40-6 | |
| Record name | Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403865-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


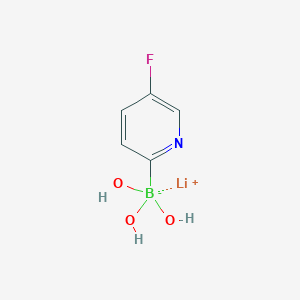
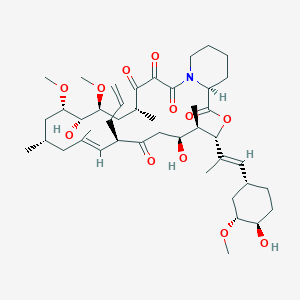
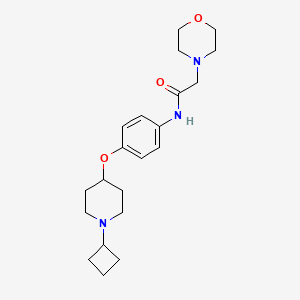
![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)
![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)
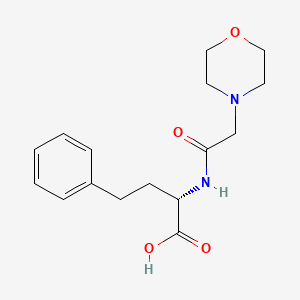
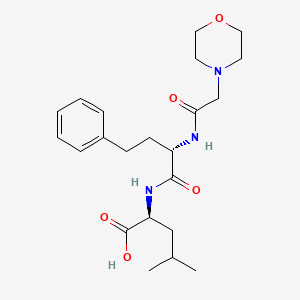
![4,4'-Sulfonylbis[N,N-bis(4-tert-butylphenyl)aniline]](/img/structure/B3321934.png)

![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)
